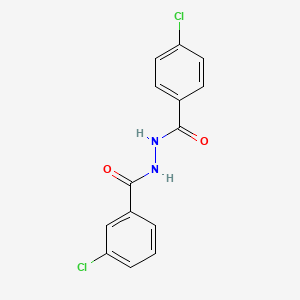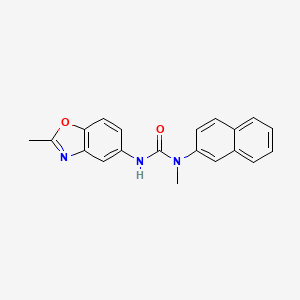![molecular formula C12H11N3O2S B5772920 N-{4-[amino(hydroxyimino)methyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5772920.png)
N-{4-[amino(hydroxyimino)methyl]phenyl}-2-thiophenecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{4-[amino(hydroxyimino)methyl]phenyl}-2-thiophenecarboxamide (ATPC) is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of pharmacology and drug development. ATPC belongs to the class of thiophene derivatives, which are known for their diverse biological activities.
作用机制
The mechanism of action of N-{4-[amino(hydroxyimino)methyl]phenyl}-2-thiophenecarboxamide is not fully understood. However, it has been proposed that N-{4-[amino(hydroxyimino)methyl]phenyl}-2-thiophenecarboxamide exerts its anti-cancer effects by inhibiting the activity of certain enzymes involved in cell proliferation and survival. N-{4-[amino(hydroxyimino)methyl]phenyl}-2-thiophenecarboxamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in tumor invasion and metastasis.
Biochemical and Physiological Effects:
N-{4-[amino(hydroxyimino)methyl]phenyl}-2-thiophenecarboxamide has been shown to have both biochemical and physiological effects. It has been found to decrease the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), in vitro and in vivo. Moreover, N-{4-[amino(hydroxyimino)methyl]phenyl}-2-thiophenecarboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation.
实验室实验的优点和局限性
N-{4-[amino(hydroxyimino)methyl]phenyl}-2-thiophenecarboxamide has several advantages as a research tool. It is relatively easy to synthesize and is commercially available. Moreover, N-{4-[amino(hydroxyimino)methyl]phenyl}-2-thiophenecarboxamide has been extensively studied, and its anti-cancer properties have been well-established. However, there are also some limitations associated with the use of N-{4-[amino(hydroxyimino)methyl]phenyl}-2-thiophenecarboxamide in laboratory experiments. For instance, its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions.
未来方向
There are several future directions for research on N-{4-[amino(hydroxyimino)methyl]phenyl}-2-thiophenecarboxamide. One area of interest is the development of N-{4-[amino(hydroxyimino)methyl]phenyl}-2-thiophenecarboxamide derivatives with improved anti-cancer activity and selectivity. Another direction is the investigation of the potential of N-{4-[amino(hydroxyimino)methyl]phenyl}-2-thiophenecarboxamide as a therapeutic agent for other diseases, such as inflammatory disorders and neurodegenerative diseases. Moreover, further studies are needed to elucidate the mechanism of action of N-{4-[amino(hydroxyimino)methyl]phenyl}-2-thiophenecarboxamide and its effects on different cell types and physiological systems.
合成方法
N-{4-[amino(hydroxyimino)methyl]phenyl}-2-thiophenecarboxamide can be synthesized using a multi-step reaction process, starting from commercially available starting materials. The synthesis involves the reaction of 4-aminobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. The oxime is then reacted with 2-thiophenecarboxylic acid in the presence of a coupling agent to obtain N-{4-[amino(hydroxyimino)methyl]phenyl}-2-thiophenecarboxamide.
科学研究应用
N-{4-[amino(hydroxyimino)methyl]phenyl}-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications. It has been reported to possess anti-inflammatory, anti-cancer, and anti-tumor properties. N-{4-[amino(hydroxyimino)methyl]phenyl}-2-thiophenecarboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Moreover, N-{4-[amino(hydroxyimino)methyl]phenyl}-2-thiophenecarboxamide has been found to induce apoptosis, or programmed cell death, in cancer cells.
属性
IUPAC Name |
N-[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2S/c13-11(15-17)8-3-5-9(6-4-8)14-12(16)10-2-1-7-18-10/h1-7,17H,(H2,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQQUHJREVOAAOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)C(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)/C(=N/O)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N''-{4-[(2-chlorobenzyl)oxy]benzylidene}carbonohydrazonic diamide](/img/structure/B5772837.png)
![ethyl 3-{[3-(2-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5772846.png)


![2-methyl-N-{4-[(trichloroacetyl)amino]phenyl}propanamide](/img/structure/B5772856.png)
![N-[4-(dimethylamino)-1-naphthyl]-2-methylbenzamide](/img/structure/B5772857.png)




![3-[(2-ethylbutanoyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B5772903.png)
![4-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5772908.png)
![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B5772916.png)
![[5-ethyl-2-(ethylthio)-3-thienyl]methanol](/img/structure/B5772929.png)